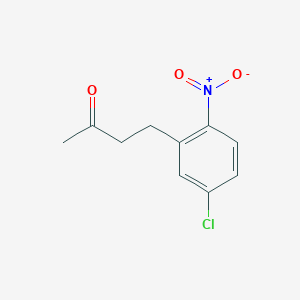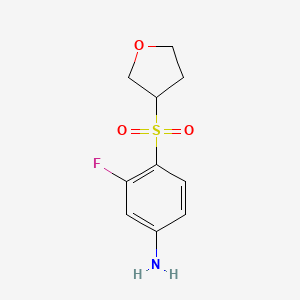
3,6-Dichloro-4-(oxolan-2-yl)pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Dichloro-4-(oxolan-2-yl)pyridazine is a heterocyclic compound with a molecular weight of 219.1 g/mol . This compound features a pyridazine ring substituted with two chlorine atoms at positions 3 and 6, and an oxolane ring at position 4. It is primarily used in research and development, particularly in the fields of pharmaceuticals and agrochemicals .
Métodos De Preparación
The synthesis of 3,6-Dichloro-4-(oxolan-2-yl)pyridazine typically involves the reaction of 3,6-dichloropyridazine with oxirane (ethylene oxide) under controlled conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate, which facilitates the opening of the oxirane ring and its subsequent attachment to the pyridazine ring . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Análisis De Reacciones Químicas
3,6-Dichloro-4-(oxolan-2-yl)pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 3 and 6 can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The oxolane ring can be oxidized to form a lactone or reduced to form a diol.
Common reagents used in these reactions include bases like potassium carbonate, acids like hydrochloric acid, and oxidizing agents like potassium permanganate . The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
3,6-Dichloro-4-(oxolan-2-yl)pyridazine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3,6-Dichloro-4-(oxolan-2-yl)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems . The exact pathways and targets depend on the specific application and the biological context in which the compound is used . For example, in antimicrobial research, it may inhibit the growth of bacteria by interfering with essential metabolic pathways .
Comparación Con Compuestos Similares
3,6-Dichloro-4-(oxolan-2-yl)pyridazine can be compared with other pyridazine derivatives, such as:
3,6-Dichloropyridazine: Lacks the oxolane ring and has different chemical properties and applications.
4-(Oxolan-2-yl)pyridazine: Lacks the chlorine substituents, which affects its reactivity and biological activity.
Pyridazine: The parent compound, which is less substituted and has broader applications in medicinal chemistry.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C8H8Cl2N2O |
|---|---|
Peso molecular |
219.06 g/mol |
Nombre IUPAC |
3,6-dichloro-4-(oxolan-2-yl)pyridazine |
InChI |
InChI=1S/C8H8Cl2N2O/c9-7-4-5(8(10)12-11-7)6-2-1-3-13-6/h4,6H,1-3H2 |
Clave InChI |
ZFEVYGDCNIPHIK-UHFFFAOYSA-N |
SMILES canónico |
C1CC(OC1)C2=CC(=NN=C2Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


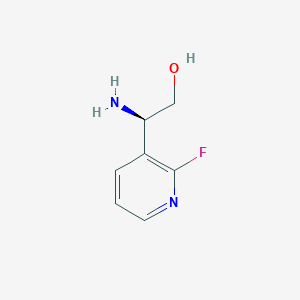

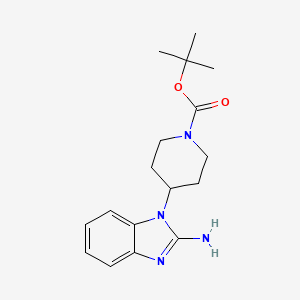
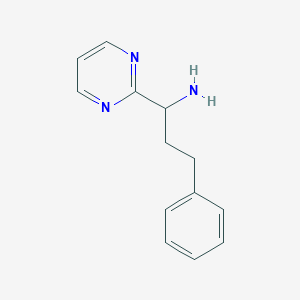
![5-(Methylsulfanyl)-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3-thiazole](/img/structure/B15315011.png)
![3-{[(Trifluoromethyl)sulfanyl]methyl}azetidine hydrochloride](/img/structure/B15315012.png)
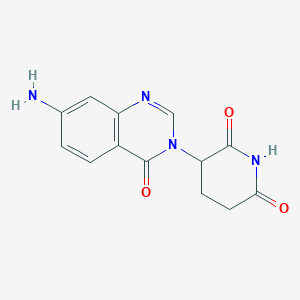
![4-Chloro-1-(pyrimidin-2-yl)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B15315027.png)
![Ethyl 6-methyl-4-oxo-4,5-dihydroisoxazolo[5,4-d]pyrimidine-3-carboxylate](/img/structure/B15315035.png)
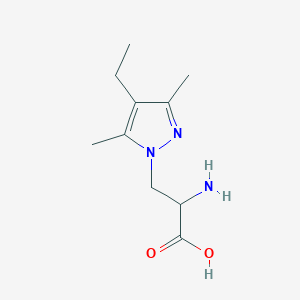
![5-amino-N-[3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxyphenyl]pentanamidehydrochloride](/img/structure/B15315045.png)
